N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide
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Overview
Description
This compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazoles are a part of many biologically active molecules, including some pharmaceuticals .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. It also has a pyrrolidine ring, which is a type of secondary amine with a five-membered ring structure .Chemical Reactions Analysis
Thiazoles can undergo a variety of reactions, including C-H chalcogenation . This involves the functionalization of the C2 position of the thiazole ring with phosphines to produce phosphonium salts .Scientific Research Applications
Polymer Science Application A study by Saxena et al. (2003) explored the synthesis and characterization of polyamides and poly(amide-imide)s derived from aromatic compounds using N-methyl-2-pyrrolidone (NMP) as a solvent, highlighting the chemical versatility and importance of such solvents and reagents in polymer science. The resulting polymers demonstrated high thermal stability and amorphous nature, indicating their potential for high-performance materials (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Antiviral and Antileukemic Research Research on carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides by Goebel et al. (1982) and a study by Anderson & Mach (1987) on bis(N-methylcarbamate) derivatives of 5-substituted 6,7-bis(hydroxymethyl)pyrrolo[1,2-c]thiazoles provided insights into the synthesis of compounds with potent antiviral and antileukemic activities. These studies underscore the potential of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide derivatives in medicinal chemistry (Goebel et al., 1982; Anderson & Mach, 1987).
Herbicide Research A paper by Ren et al. (2000) described the design, synthesis, and structure-activity relationships of novel ALS inhibitors, employing sulfonylurea, imidazolinone, and triazolopyrimidinesulfonamide derivatives. This research emphasizes the agricultural applications of synthesized compounds in developing new herbicides (Ren et al., 2000).
Antimicrobial Activity Ovonramwen et al. (2021) investigated the antimicrobial activities of a new compound synthesized from N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide, showcasing its application in the search for new antimicrobial agents, despite not showing significant activity against the tested organisms (Ovonramwen, Owolabi, & Falodun, 2021).
Mechanism of Action
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O3S2/c1-23(20,21)18-6-2-3-9(18)12(19)17-13-16-10-7(14)4-5-8(15)11(10)22-13/h4-5,9H,2-3,6H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXVHYHUPGODPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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